methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14789311
InChI: InChI=1S/C18H15BrN2O3/c1-24-18(23)13-3-6-15(7-4-13)20-17(22)11-21-9-8-12-2-5-14(19)10-16(12)21/h2-10H,11H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C18H15BrN2O3
Molecular Weight: 387.2 g/mol

methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate

CAS No.:

Cat. No.: VC14789311

Molecular Formula: C18H15BrN2O3

Molecular Weight: 387.2 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate -

Specification

Molecular Formula C18H15BrN2O3
Molecular Weight 387.2 g/mol
IUPAC Name methyl 4-[[2-(6-bromoindol-1-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C18H15BrN2O3/c1-24-18(23)13-3-6-15(7-4-13)20-17(22)11-21-9-8-12-2-5-14(19)10-16(12)21/h2-10H,11H2,1H3,(H,20,22)
Standard InChI Key YJGQRVPRMUWFPX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 6-bromoindole moiety linked via an acetylated amino group to a methyl benzoate ester (IUPAC name: methyl 4-[[2-(6-bromoindol-1-yl)acetyl]amino]benzoate). Its molecular formula is C₁₈H₁₅BrN₂O₃, with a molecular weight of 387.2 g/mol. Key structural elements include:

  • Indole core: A bicyclic aromatic system with a bromine atom at the 6-position, enhancing electrophilic reactivity and steric bulk.

  • Acetylamino bridge: Connects the indole nitrogen to the benzoate group, facilitating hydrogen bonding and target interactions.

  • Methyl benzoate ester: Improves lipid solubility and modulates pharmacokinetic properties.

The bromine substituent at C6 distinguishes this compound from analogues, influencing both electronic effects (via electron withdrawal) and steric interactions in biological systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate typically involves multi-step protocols:

  • Indole Bromination: 6-Bromoindole is synthesized via diazotization and bromination of p-toluidine, followed by cyclization .

  • Acetylation: The indole nitrogen is alkylated with bromoacetic acid derivatives to form 2-(6-bromo-1H-indol-1-yl)acetic acid .

  • Amide Coupling: The acetic acid intermediate is conjugated to methyl 4-aminobenzoate using peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial-scale production often employs continuous flow reactors to enhance yield and purity, with reported efficiencies exceeding 75% for critical steps.

Pharmacological Activities

Antimicrobial Potentiation

Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate derivatives demonstrate synergistic effects with antibiotics against resistant pathogens. For example, indole-based analogues inhibit bacterial cystathionine γ-lyase (bCSE), a key enzyme in hydrogen sulfide production, sensitizing Staphylococcus aureus and Pseudomonas aeruginosa to colistin . In Acinetobacter baumannii, such compounds reduce colistin MIC values from 1024 μg/mL to 2 μg/mL at 60 μM concentrations.

Applications in Drug Development

Scaffold for Analogues

The compound serves as a versatile precursor for derivatives with tailored properties:

Modification SiteExample DerivativeBiological Impact
C6 BromineFluoro/chloro substitutionAlters electronegativity and target affinity
Benzoate EsterHydrolysis to carboxylic acidEnhances solubility and bioavailability
Acetylamino LinkerPeptide chain elongationImproves selectivity for protease targets

Diagnostic and Imaging Tools

The bromine atom enables radiolabeling with isotopes like ⁷⁶Br for positron emission tomography (PET), facilitating tumor imaging applications.

Comparative Analysis with Analogues

Structural Analogues and Bioactivity

CompoundStructural VariationKey Differences
Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoateBromine at C5 instead of C6Reduced steric hindrance, lower IC₅₀ in biofilm assays
Methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoateFluorine substitution at C6Higher electronegativity, improved metabolic stability
4-({[(6-Bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acidBenzoic acid instead of esterEnhanced solubility but reduced BBB penetration

The C6 bromine in methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate optimizes a balance between reactivity and target engagement, outperforming chloro and fluoro analogues in antimicrobial assays .

Future Directions

Research Priorities

  • Mechanistic Studies: Elucidate interactions with bacterial bCSE and eukaryotic kinases.

  • ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.

  • Synthetic Optimization: Develop greener catalytic methods (e.g., photoredox catalysis) to reduce reliance on palladium cross-coupling .

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